molecular formula C25H32O7 B13452736 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate

17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate

Cat. No.: B13452736
M. Wt: 444.5 g/mol
InChI Key: QULBMLBPEHZKBU-VRPAFGSUSA-N
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Description

17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is a synthetic steroid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Hydroxylation: Introduction of a hydroxyl group at the 17th position.

    Oxidation: Conversion of specific functional groups to ketones at the 3rd and 20th positions.

    Diene Formation: Introduction of double bonds at the 4th and 9th (11) positions.

    Succinate Esterification: Reaction with succinic anhydride to form the succinate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized steroids, while reduction can yield alcohol derivatives.

Scientific Research Applications

17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl acetate
  • 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl butyrate
  • 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl valerate

Uniqueness

17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is unique due to its succinate ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

4-[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H32O7/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29/h8,13,17,19,31H,3-7,9-12,14H2,1-2H3,(H,28,29)/t17-,19+,23+,24+,25+/m1/s1

InChI Key

QULBMLBPEHZKBU-VRPAFGSUSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C

Origin of Product

United States

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